molecular formula C12H19N3O8S B140248 Topiramate Azidosulfate CAS No. 106881-35-0

Topiramate Azidosulfate

Cat. No.: B140248
CAS No.: 106881-35-0
M. Wt: 365.36 g/mol
InChI Key: ULLWHTAOFMDWSA-XBWDGYHZSA-N
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Description

Topiramate Azidosulfate, also known as this compound, is a useful research compound. Its molecular formula is C12H19N3O8S and its molecular weight is 365.36 g/mol. The purity is usually 95%.
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Mechanism of Action

Topiramate Azidosulfate, also known as [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate, is a structurally novel anti-epileptic drug . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Topiramate has been observed to exert actions on voltage-dependent sodium channels, GABA receptors, and glutamate receptors . It stimulates GABA-A receptor activity at brain non-benzodiazepine receptor sites and reduces glutamate activity at both AMPA and kainate receptors . It also selectively inhibits cytosolic (type II) and membrane associated (type IV) forms of carbonic anhydrase .

Mode of Action

Topiramate’s mode of action is multi-faceted. It potentiates GABA responses , impairs AMPA/kainate glutamate receptors , and suppresses high frequency action potential firing . There is evidence that topiramate may alter the activity of its targets by modifying their phosphorylation state instead of by a direct action .

Biochemical Pathways

Topiramate affects multiple biochemical pathways. It blocks sodium and calcium voltage-gated channels , inhibits glutamate receptors , enhances GABA receptors , and inhibits carbonic anhydrase . In a study on C2C12 myocytes and 3T3L-1 adipocytes, it was found that topiramate effectively reduced insulin resistance in these cells .

Pharmacokinetics

Topiramate has a favourable pharmacokinetic profile with rapid absorption, good bioavailability, linear pharmacokinetics, and a relatively long half-life . Topiramate can reduce the estrogen component of oral contraceptive medications . Topiramate clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs .

Result of Action

The primary result of topiramate’s action is the control of epilepsy and the prophylaxis and treatment of migraines . It is also used off-label as an adjunct therapy for weight management .

Action Environment

The action of topiramate can be influenced by several environmental factors. For instance, the presence of other medications can affect its clearance . Additionally, renal function can impact the clearance of topiramate, necessitating dosage adjustments .

Properties

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O8S/c1-10(2)20-7-5-18-12(6-19-24(16,17)15-14-13)9(8(7)21-10)22-11(3,4)23-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLWHTAOFMDWSA-XBWDGYHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549419
Record name [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfurazidate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106881-35-0
Record name [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfurazidate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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